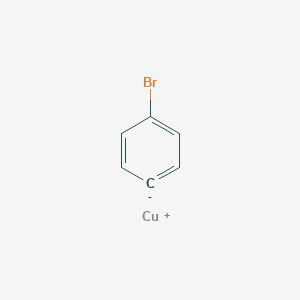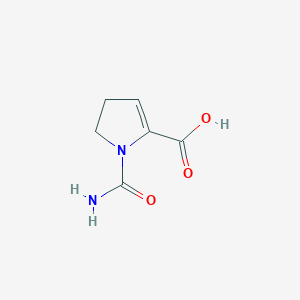
Dodecanoic acid, 4-cyano-2,3,5,6-tetrachlorophenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecanoic acid, 4-cyano-2,3,5,6-tetrachlorophenyl ester is a chemical compound that belongs to the class of dodecanoic acid derivatives. This compound is known for its unique structure, which includes a dodecanoic acid moiety esterified with a 4-cyano-2,3,5,6-tetrachlorophenyl group. It has applications in various fields, including chemistry, biology, and industry, due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dodecanoic acid, 4-cyano-2,3,5,6-tetrachlorophenyl ester typically involves the esterification of dodecanoic acid with 4-cyano-2,3,5,6-tetrachlorophenol. This reaction can be carried out using various esterification methods, such as the Fischer esterification, which involves the use of an acid catalyst like sulfuric acid. The reaction is typically conducted under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of a continuous flow reactor, which allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.
Analyse Chemischer Reaktionen
Types of Reactions
Dodecanoic acid, 4-cyano-2,3,5,6-tetrachlorophenyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Dodecanoic acid, 4-cyano-2,3,5,6-tetrachlorophenyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its potential use in drug development, particularly for its antimicrobial activity.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of dodecanoic acid, 4-cyano-2,3,5,6-tetrachlorophenyl ester involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dodecanoic acid, 2,3,4,6-tetrachlorophenyl ester: This compound has a similar structure but lacks the cyano group.
Dodecanoic acid, phenylmethyl ester: Another ester derivative of dodecanoic acid with a different aromatic group.
Uniqueness
Dodecanoic acid, 4-cyano-2,3,5,6-tetrachlorophenyl ester is unique due to the presence of the cyano group and the specific arrangement of chlorine atoms on the phenyl ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
67205-61-2 |
|---|---|
Molekularformel |
C19H23Cl4NO2 |
Molekulargewicht |
439.2 g/mol |
IUPAC-Name |
(2,3,5,6-tetrachloro-4-cyanophenyl) dodecanoate |
InChI |
InChI=1S/C19H23Cl4NO2/c1-2-3-4-5-6-7-8-9-10-11-14(25)26-19-17(22)15(20)13(12-24)16(21)18(19)23/h2-11H2,1H3 |
InChI-Schlüssel |
ZESURNSFEWJIMR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(=O)OC1=C(C(=C(C(=C1Cl)Cl)C#N)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N'-(1,4-Phenylene)bis[4-(dimethylamino)benzamide]](/img/structure/B14470057.png)
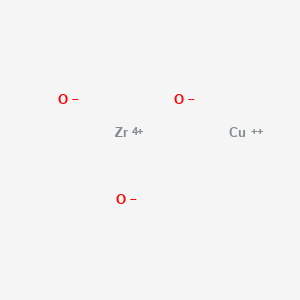


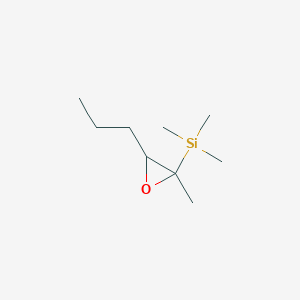
![Silane, tris[(trimethylsilyl)phenyl]-](/img/structure/B14470084.png)

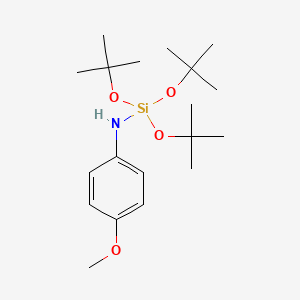
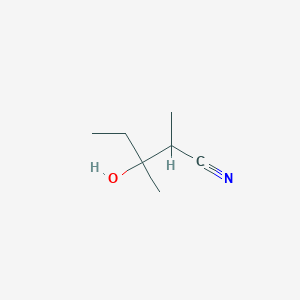
![N-Cyano-N'-{2-[(2,3-dioxobutyl)sulfanyl]ethyl}-N''-methylguanidine](/img/structure/B14470120.png)

